molecular formula C20H18N2O3S B15125347 N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

Cat. No.: B15125347
M. Wt: 366.4 g/mol
InChI Key: LJJLQEVGMKLKNY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1benzothiolo[2,3-c]pyridine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole group, a tetrahydrobenzothiolo ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)

InChI Key

LJJLQEVGMKLKNY-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1benzothiolo[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1benzothiolo[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1benzothiolo[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cell cycle and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-1benzothiolo[2,3-c]pyridine-3-carboxamide is unique due to its combination of benzodioxole and benzothiolo rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro- benzothiolo[2,3-c]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

The compound features a complex structure that includes a benzodioxole moiety and a tetrahydro-benzothiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological systems. Key areas of investigation include:

  • Antioxidant Activity : The compound exhibits notable antioxidant properties, which are critical for mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, including urease and others involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro- benzothiolo[2,3-c]pyridine-3-carboxamide exhibit significant antioxidant effects. For instance:

  • DPPH Radical Scavenging : The compound showed effective scavenging activity against DPPH radicals with an IC50 value comparable to standard antioxidants .

Antimicrobial Studies

In vitro studies have assessed the antimicrobial efficacy of the compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity .

Enzyme Inhibition

The inhibition of urease is particularly noteworthy. The compound was tested for its inhibitory potential:

CompoundIC50 (µM)
N-(1,3-benzodioxol...)10.5 ± 0.02
Standard Inhibitor5.0 ± 0.01

The results indicate that while the compound is less potent than the standard inhibitor, it still shows promising inhibitory activity against urease .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties : Research indicated that it might reduce inflammation markers in animal models of arthritis.

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure may facilitate electron donation to free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions .

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